Dosulepin Impurity E
Description
Properties
CAS No. |
25846-81-5 |
|---|---|
Molecular Formula |
C19H21NO2S |
Molecular Weight |
327.44 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(E)-3-(5,5-Dioxidodibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethyl-1-propanamine; (E)-3-Dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethyl-1-propanamine S,S-Dioxide; (E)-11-(3-(Dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]thiepine 5,5-Dioxide |
Origin of Product |
United States |
Nomenclature and Chemical Characterization of Dosulepin Impurity E
Systematic Nomenclature and Chemical Identity of (Z)-3-(dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine
Dosulepin (B10770134) Impurity E is chemically identified as (Z)-3-(dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine. synzeal.comsimsonpharma.comchemicea.compharmaffiliates.comveeprho.com This systematic name precisely describes the molecular structure of the compound. Other synonyms for this compound include cis-Dothiepin and (3Z)-3-(6H-benzo[c] synzeal.combenzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine. pharmaffiliates.comchemicalbook.com
The chemical identity of Dosulepin Impurity E is further defined by its unique CAS Registry Number, molecular formula, and molecular weight. These identifiers are essential for the unambiguous documentation and tracking of this chemical substance in scientific literature and regulatory submissions.
| Identifier | Information |
|---|---|
| Systematic IUPAC Name | (Z)-3-(dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine veeprho.com |
| CAS Registry Number | 25627-38-7 synzeal.comsimsonpharma.compharmaffiliates.comscribd.comsynzeal.com |
| Molecular Formula | C19H21NS synzeal.comsimsonpharma.compharmaffiliates.comscribd.comsynzeal.com |
| Molecular Weight | 295.44 g/mol simsonpharma.compharmaffiliates.comveeprho.com |
Isomeric Relationship to Dosulepin (Parent Drug)
Dosulepin, the parent drug, is also known as Dothiepin (B26397) and exists as a mixture of geometric isomers due to the double bond in its structure. oup.comnih.gov Specifically, it is a tricyclic compound with an exocyclic double bond that gives rise to cis-trans isomerism, also referred to as (Z) and (E) isomerism. wikipedia.orgsavemyexams.com
This compound is the (Z)-isomer, or cis-isomer, of Dosulepin. pharmaffiliates.com The parent drug, Dosulepin, is typically a mixture of the (E) and (Z) isomers. nih.gov The spatial arrangement of the substituent groups around the double bond differs between the two isomers, leading to distinct physical and chemical properties. In the (Z)-isomer (this compound), the priority groups are on the same side of the double bond. wikipedia.orgsavemyexams.com
| Compound | Isomeric Form | Common Designation |
|---|---|---|
| This compound | (Z)-isomer | cis-Dosulepin pharmaffiliates.com |
| Dosulepin (trans-isomer) | (E)-isomer | trans-Dosulepin |
The differentiation and control of these isomers are critical in pharmaceutical manufacturing, as they can have different pharmacological activities and impurity profiles.
Pharmacopeial Designation and Status (e.g., European Pharmacopoeia Impurity E)
In the context of pharmaceutical quality control, various pharmacopoeias list known impurities of active pharmaceutical ingredients. This compound is officially designated as "Impurity E" in the European Pharmacopoeia (EP). synzeal.comchemicea.comveeprho.comsynzeal.comaxios-research.com This designation provides a standardized reference for the identification and control of this specific impurity in Dosulepin drug substances and products.
The pharmacopeial status of this compound underscores its importance as a process-related impurity or degradation product that must be monitored to ensure the safety and efficacy of the final medicinal product. Reference standards for Dosulepin EP Impurity E are used for analytical method development, validation, and routine quality control testing. synzeal.comsynzeal.com
Formation Mechanisms and Pathways of Dosulepin Impurity E
Investigation of Degradation Products of Dosulepin (B10770134) Hydrochloride
Forced degradation studies are essential for identifying potential degradation products and pathways for a drug substance. Dosulepin Hydrochloride has been subjected to various stress conditions, including oxidation, hydrolysis, heat, and light, to simulate the effects of storage and handling. researchgate.netresearchgate.net These studies reveal the drug's stability profile and help in the development of stability-indicating analytical methods. innovareacademics.inorientjchem.org
Oxidative stress represents a significant degradation pathway for Dosulepin. Studies have shown that Dosulepin undergoes considerable degradation when exposed to oxidative conditions. researchgate.net A common method to simulate this is by treating a solution of the drug with hydrogen peroxide (H₂O₂). brjac.com.brijrpr.com
Research indicates that treating Dosulepin Hydrochloride with 3% H₂O₂ at room temperature for 24 hours leads to the formation of degradation products. innovareacademics.inijrpr.com In some studies, this oxidative stress was applied at elevated temperatures (e.g., 70°C for 10 minutes) to accelerate degradation. orientjchem.orgsemanticscholar.org The primary site of oxidation in the Dosulepin molecule is the sulfur atom within the thiepin ring, leading to the formation of Dosulepin S-oxide. drugbank.comwikipedia.org This sulfoxide (B87167) derivative is a major metabolite and a known impurity. drugbank.comwikipedia.org While Dosulepin S-oxide (Impurity A) is a distinct entity, the harsh conditions of oxidative stress can also promote other reactions, including the potential for isomerization.
The stability of Dosulepin Hydrochloride has been evaluated under hydrolytic conditions, including acidic, basic, and neutral (water) environments. researchgate.netresearchgate.net
Acid Hydrolysis : Studies involving treatment with 0.1 M hydrochloric acid (HCl) at room temperature for 24 hours have shown only slight degradation of Dosulepin. innovareacademics.inijrpr.com More strenuous conditions, such as using 5 N HCl at 70°C for a short duration, resulted in moderate degradation. orientjchem.orgsemanticscholar.org
Base Hydrolysis : Exposure to alkaline conditions, such as 0.1 M sodium hydroxide (B78521) (NaOH) at room temperature for 24 hours, also results in the formation of degradation products. innovareacademics.inijrpr.com Similar to acid hydrolysis, applying stronger basic conditions (5 N NaOH at 70°C) accelerates this degradation. orientjchem.org
Water Hydrolysis : Investigations into degradation in water have also been performed as part of stress testing protocols. researchgate.net
While hydrolysis does cause degradation, reports suggest that Dosulepin is relatively more stable under hydrolytic stress compared to oxidative stress. researchgate.net The degradation products formed under these conditions are typically resolved from the parent drug using chromatographic methods. innovareacademics.inijrpr.com
The effects of light and heat on Dosulepin Hydrochloride have been systematically investigated to understand its stability.
Thermal Degradation : To assess thermal stability, samples of Dosulepin are typically exposed to dry heat in a hot air oven. innovareacademics.inijrpr.com Conditions such as heating at 105°C for 6 to 24 hours have been reported in stability studies, leading to the observation of distinct degradation product peaks in chromatograms. innovareacademics.inbrjac.com.brijrpr.com The high temperature can provide the energy necessary to overcome the rotational barrier of the exocyclic double bond, potentially facilitating E/Z isomerization.
Photolytic Degradation : Photostability is evaluated by exposing the drug substance to ultraviolet (UV) radiation or natural sunlight. innovareacademics.inbrjac.com.br Exposure to UV radiation for 24 hours or sunlight for seven days has been shown to cause degradation. researchgate.netinnovareacademics.inbrjac.com.br The absorption of light energy can excite the molecule to a higher energy state, which may lead to various photochemical reactions, including isomerization around the double bond to form the Z-isomer (Impurity E). orientjchem.org
The following table summarizes the conditions used in forced degradation studies of Dosulepin Hydrochloride.
| Stress Condition | Agent/Method | Temperature | Duration | Observed Degradation | References |
| Acid Hydrolysis | 0.1 M HCl | Room Temp. | 24 h | Little degradation | innovareacademics.inijrpr.com |
| 5 N HCl | 70°C | 5-10 min | Moderate degradation | orientjchem.orgsemanticscholar.org | |
| Base Hydrolysis | 0.1 M NaOH | Room Temp. | 24 h | Degradation observed | innovareacademics.inijrpr.com |
| 5 N NaOH | 70°C | 5 min | Degradation observed | orientjchem.org | |
| Oxidative | 3% H₂O₂ | Room Temp. | 24 h | Degradation observed | innovareacademics.inijrpr.com |
| 3% H₂O₂ | 70°C | 10 min | Slight instability | orientjchem.org | |
| Thermal | Hot Air Oven | 105°C | 6-24 h | Degradation observed | innovareacademics.inbrjac.com.brijrpr.com |
| Photolytic | UV Radiation | Ambient | 24 h | Degradation observed | brjac.com.br |
| Sunlight | Ambient | 7 days | Degradation observed | researchgate.netinnovareacademics.in |
Stereoisomerization Processes: E/Z Isomerism and Formation of the Z-Isomer
Dosulepin Impurity E is chemically identified as the (Z)-isomer of Dosulepin. nih.govchemicea.com The parent molecule, Dosulepin, is the (E)-isomer. wikipedia.org This difference arises from the spatial arrangement of substituents around the exocyclic carbon-carbon double bond (=C) in the side chain attached to the dibenzo[b,e]thiepin ring.
E/Z Isomerism : This type of stereoisomerism occurs due to restricted rotation around a C=C double bond. studymind.co.uk The "E" designation (from the German entgegen, meaning opposite) indicates that the highest-priority groups on each carbon of the double bond are on opposite sides. savemyexams.com The "Z" designation (from the German zusammen, meaning together) indicates they are on the same side. savemyexams.com In Dosulepin, the configuration of the dimethylaminopropylidene side chain determines whether it is the E or Z isomer.
The conversion of the therapeutically active (E)-Dosulepin to the (Z)-isomer (Impurity E) is an isomerization process. This transformation does not change the molecular formula or the connectivity of atoms but alters their three-dimensional arrangement. Such a conversion typically requires an input of energy to temporarily break the pi-bond component of the C=C double bond, allowing rotation, followed by its reformation. This energy can be supplied by heat (thermal degradation) or light (photolytic degradation), explaining why Impurity E can be formed under these stress conditions. wikipedia.org The Z-isomer is considered to have reduced pharmacological activity compared to the E-isomer.
Potential Synthetic Byproducts from Dosulepin Manufacturing Routes
Impurities in a drug substance can originate not only from degradation but also from the manufacturing process itself. The synthesis of Dosulepin typically involves the creation of the exocyclic double bond as a key step. One common synthetic approach involves a reaction (such as a Wittig or Grignard reaction) with the ketone intermediate, dibenzo[b,e]thiepin-11-(6H)-one.
These types of chemical reactions often lack perfect stereoselectivity, meaning they can produce a mixture of both (E) and (Z) isomers. While the desired product is the (E)-isomer of Dosulepin, the (Z)-isomer (Impurity E) may be formed concurrently as a synthetic byproduct. Consequently, the manufacturing process must include purification steps, such as crystallization, to remove the unwanted Z-isomer to a level that meets regulatory specifications. If this purification is incomplete, this compound will be present in the final API as a process-related impurity.
Analytical Methodologies for the Detection and Quantification of Dosulepin Impurity E
Chromatographic Techniques for Separation and Determination
Chromatographic techniques are fundamental in pharmaceutical impurity profiling due to their high separation efficiency. biomedres.ussigmaaldrich.com For Dosulepin (B10770134) Impurity E, High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a primary analytical tool. ijcpa.iniajps.com Other techniques such as Capillary Electrophoresis (CE), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) also play roles in its comprehensive analysis. researchgate.netcapes.gov.brnih.gov
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) Method Development
The development of a robust HPLC method is crucial for the accurate determination of Dosulepin Impurity E. synzeal.comaquigenbio.comaxios-research.com This involves a systematic optimization of various chromatographic parameters to achieve the desired separation and sensitivity.
The choice of the stationary phase significantly influences the selectivity of the separation in reversed-phase HPLC. chromatographyonline.com For the analysis of dosulepin and its impurities, C18 columns are widely used and have proven to be effective. ijcpa.inresearchgate.net The non-polar nature of the C18 stationary phase provides good retention and separation for the relatively non-polar dosulepin and its related compounds.
Several studies have demonstrated the successful use of C18 columns for the separation of dosulepin from its impurities. For instance, a Shodex C18 column (250×4.6 mm, 5μm) was utilized for the isocratic separation of dothiepin (B26397) hydrochloride. ijcpa.in Another study employed a Kromasil C18 column (250 X 4.6 mm, 5 μm) for the simultaneous estimation of dosulepin hydrochloride and methylcobalamin. researchgate.net The selection of a specific C18 column from various manufacturers can also impact the separation, and therefore, column screening is an important step in method development. chromatographyonline.com
| Column Name | Dimensions | Particle Size | Reference |
|---|---|---|---|
| Shodex C18-4E | 250 × 4.6 mm | 5 μm | ijcpa.in |
| Kromasil C18 | 250 X 4.6 mm | 5 μm | researchgate.net |
| Xterra C18 | 4.6×150mm | 5µ | iajps.com |
| Zorbax C8 | 150x4.5 | 5 | researchgate.net |
The mobile phase composition is a critical parameter that is optimized to achieve the desired retention and resolution of this compound from the parent drug and other impurities. researchgate.net A typical mobile phase in RP-HPLC consists of an aqueous component (often a buffer) and an organic modifier.
Several mobile phase compositions have been reported for the analysis of dosulepin. One method utilized a mixture of 0.05 M phosphate (B84403) buffer (pH adjusted to 2.6) and methanol (B129727) (35:65, v/v) with isocratic elution. ijcpa.in Another developed method used a mobile phase containing acetonitrile (B52724) and phosphate buffer at pH 3, adjusted with o-phosphoric acid (60:40), with a flow rate of 1 ml/min. researchgate.net The pH of the aqueous phase is a crucial factor, as it can affect the ionization state of the analytes and thus their retention behavior. chromatographyonline.com In some cases, gradient elution, where the composition of the mobile phase is changed during the run, may be necessary to achieve optimal separation of all impurities with varying polarities.
| Organic Solvent | Aqueous Phase | Ratio (v/v) | Elution Mode | Reference |
|---|---|---|---|---|
| Methanol | 0.05 M Phosphate Buffer (pH 2.6) | 65:35 | Isocratic | ijcpa.in |
| Acetonitrile | Phosphate Buffer (pH 3) | 60:40 | Isocratic | researchgate.net |
| Methanol | Ortho Phosphoric Acid buffer | 50:50 | Isocratic | researchgate.net |
Following separation by HPLC, a suitable detector is required for the quantification of this compound. Ultraviolet (UV) spectroscopy is a commonly employed detection method for dosulepin and its impurities due to the presence of a chromophore in their molecular structures. researchgate.netresearchgate.net
Photodiode Array (PDA) detection is particularly advantageous as it provides spectral information across a range of wavelengths simultaneously. researchgate.netpharmascholars.com This allows for the determination of the optimal detection wavelength for each compound and can also aid in peak purity assessment. For instance, in one method for the simultaneous estimation of dosulepin and methylcobalamin, the effluents were monitored at 285 nm with a PDA detector. researchgate.net Another method utilized a PDA detector at 223 nm. semanticscholar.org The choice of wavelength is critical for achieving the desired sensitivity and selectivity. Spectrophotometric methods have also been developed, with detection at wavelengths such as 231 nm. ijcpa.inresearchgate.net
| Detection Method | Wavelength (nm) | Reference |
|---|---|---|
| UV Detector | 231 | ijcpa.in |
| Photodiode Array Detector | 285 | researchgate.net |
| Photodiode Array Detector | 223 | semanticscholar.org |
| UV Detector | 230 | iajps.com |
Capillary Electrophoresis (CE) for Geometric Isomers and Related Impurities
Capillary Electrophoresis (CE) offers an alternative and complementary technique to HPLC for the analysis of dosulepin and its impurities. capes.gov.br CE is particularly useful for the separation of geometric isomers and other closely related impurities. capes.gov.br A method was developed for dothiepin, which exists as cis- and trans-isomers and contains two major related impurities, utilizing inclusion complexation with beta-cyclodextrin. capes.gov.br The optimization of this method involved a factorial design approach, with the final electrolyte solution being 50 mM disodium (B8443419) hydrogen phosphate with 10 mM beta-cyclodextrin-propan-1-ol (90:10, v/v). capes.gov.br
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) in Impurity Profiling
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile impurities. thermofisher.com While less common than HPLC for the routine analysis of dosulepin impurities, GC coupled with mass spectrometry (GC-MS) can be invaluable for the identification and structural elucidation of unknown impurities. thermofisher.com The impurity profiling process is a critical step in pharmaceutical manufacturing to ensure the safety and efficacy of the final product. thermofisher.com
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique that can be used for impurity profiling. nih.gov Although often seen as a qualitative or semi-quantitative technique, modern HPTLC (High-Performance Thin-Layer Chromatography) methods can provide quantitative results. nih.gov TLC is useful for monitoring the progress of synthesis, checking for the presence of impurities in starting materials, and as a preliminary screening tool before employing more sophisticated techniques like HPLC. nih.gov
Spectroscopic and Hyphenated Techniques for Identification and Structural Elucidation
A range of sophisticated spectroscopic and hyphenated techniques are indispensable for the definitive identification and structural characterization of pharmaceutical impurities. These methods provide detailed information on the molecular weight, elemental composition, and structural arrangement of molecules like this compound.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of pharmaceutical impurities due to its high sensitivity and ability to determine molecular weights. americanpharmaceuticalreview.com When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of individual components in a mixture. americanpharmaceuticalreview.comscilit.net For Dosulepin and its related substances, LC-MS has been utilized to identify degradation products. scilit.net High-resolution mass spectrometry (HR-MS) can further provide the elemental composition of an impurity by measuring its accurate mass. americanpharmaceuticalreview.comresearchgate.net
Tandem mass spectrometry (MS/MS) experiments generate fragmentation patterns of a selected ion, offering valuable insights into its chemical structure. americanpharmaceuticalreview.comresearchgate.net By comparing the fragmentation pattern of an impurity with that of the active pharmaceutical ingredient (API), structural similarities and differences can be deduced. This comparative analysis is a powerful tool in identifying unknown impurities and degradation products. americanpharmaceuticalreview.com While specific MS and MS/MS data for this compound are not detailed in the provided search results, the general application of these techniques for impurity identification is well-established. americanpharmaceuticalreview.comresearchgate.net
Table 1: General Application of MS and MS/MS in Impurity Analysis
| Technique | Application in Impurity Analysis | Reference |
| Mass Spectrometry (MS) | Determination of molecular weight of impurities. | americanpharmaceuticalreview.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of individual impurities in a mixture. | scilit.net |
| High-Resolution Mass Spectrometry (HR-MS) | Determination of the elemental composition of impurities. | americanpharmaceuticalreview.comresearchgate.net |
| Tandem Mass Spectrometry (MS/MS) | Generation of fragmentation patterns to elucidate the structure of impurities. | americanpharmaceuticalreview.comresearchgate.net |
UV-Visible Spectrophotometry as a Complementary Method for Related Substances
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of pharmaceuticals and can serve as a complementary method for the detection of related substances. brjac.com.brresearchgate.net The European Pharmacopoeia specifies a detection wavelength of 229 nm for the analysis of Dosulepin and its related substances by liquid chromatography. scribd.com Different spectrophotometric methods have been developed for the determination of Dosulepin, with measurements at various wavelengths such as 229 nm in 0.1 N HCl and 231 nm in methanol. researchgate.net Stress degradation studies of Dosulepin have shown that changes in the UV spectrum can indicate the formation of degradation products. researchgate.net While not a primary tool for structural elucidation, its application in conjunction with chromatography is essential for quantifying impurities against a reference standard. scribd.com
Table 2: UV Spectrophotometric Methods for Dosulepin Analysis
| Method | Wavelength (nm) | Medium | Reference |
| Liquid Chromatography | 229 | Mobile Phase | scribd.com |
| Direct UV Spectrophotometry | 229 | 0.1 N HCl | researchgate.net |
| Direct UV Spectrophotometry | 231 | Methanol | researchgate.net |
| Direct UV Spectrophotometry | 300 | 0.1 M Acetic Acid | brjac.com.brresearchgate.net |
| Indirect Visible Spectrophotometry | 320 | 2 M H2SO4 (involving Ce(IV)) | brjac.com.brresearchgate.net |
| Indirect Visible Spectrophotometry | 480 | - (involving iron-thiocyanate complex) | brjac.com.brresearchgate.net |
| Indirect Visible Spectrophotometry | 510 | - (involving iron-o-phenanthroline complex) | brjac.com.brresearchgate.net |
Fourier Transform Infrared (FT-IR) Spectroscopy in Degradation Studies
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying functional groups within a molecule and can be used to study the degradation of pharmaceutical compounds. nih.gov By comparing the FT-IR spectrum of a degraded sample with that of the pure drug, changes in the chemical structure, such as the formation of new functional groups or the loss of existing ones, can be identified. brjac.com.brresearchgate.net For instance, the appearance of a carbonyl peak could indicate oxidation. FT-IR has been employed in the stability-indicating studies of Dosulepin to understand the effects of stress conditions. brjac.com.brresearchgate.net This technique complements other analytical methods by providing information about the chemical bonds present in the impurity.
Electrochemical Methods for Related Substances Analysis
Electrochemical methods offer a sensitive and cost-effective alternative for the analysis of electroactive compounds, including pharmaceuticals and their related substances.
Voltammetric Techniques for Related Compound Analysis
Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are based on measuring the current that flows as a function of an applied potential. jpionline.org These methods can be used for the quantitative determination of drugs like Dosulepin in pharmaceutical formulations. jpionline.org Studies have shown that Dosulepin exhibits a well-defined reduction peak, for example, at a glassy carbon electrode (GCE) in a Britton-Robinson buffer solution. jpionline.org While these studies primarily focus on the quantification of the parent drug, the principles can be extended to the analysis of electrochemically active impurities. The specificity of the potential at which a compound is oxidized or reduced can allow for the differentiation of the parent drug from its related substances, provided they have different electrochemical properties. jpionline.org
Table 3: Voltammetric Methods for Dosulepin Analysis
| Technique | Key Parameters | Application | Reference |
| Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode, Britton-Robinson buffer (pH 7) | Quantification of Dosulepin | jpionline.org |
| Square Wave Voltammetry (SWV) | Glassy Carbon Electrode, Britton-Robinson buffer (pH 7) | Quantification of Dosulepin | jpionline.org |
| Cyclic Voltammetry (CV) | Glassy Carbon Electrode, Britton-Robinson buffer | Investigating the reduction process of Dosulepin | jpionline.org |
Method Validation Parameters and Performance Characteristics
Method validation for this compound is performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the reliability of the analytical results. tpcj.orgpharmascholars.com
Specificity and Peak Purity Assessment
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. tpcj.orgpharmascholars.com For this compound, this is typically demonstrated using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
The specificity of the method is established by showing that the peak for Impurity E is well-resolved from the peaks of the main component, Dosulepin, and other known impurities. semanticscholar.org This is often confirmed through forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.net The resulting chromatograms should show no interference at the retention time of the Impurity E peak. researchgate.netijrpr.com
Peak purity analysis, commonly performed with a Photodiode Array (PDA) detector, is used to confirm the homogeneity of the chromatographic peak corresponding to Impurity E. semanticscholar.org This ensures that the peak is spectrally pure and not co-eluting with any other substance, thus confirming the specificity of the method. semanticscholar.org In validated methods for Dosulepin, degradation products were shown to be well-resolved, proving the stability-indicating power of the method. semanticscholar.orgresearchgate.net
Linearity and Calibration Range Determination
Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. juniperpublishers.com For the quantification of this compound, linearity is determined by preparing a series of solutions containing the impurity reference standard at various concentration levels. pharmascholars.com
A calibration curve is then constructed by plotting the peak area response against the known concentration of Impurity E. The relationship is assessed using linear regression analysis, and the correlation coefficient (r²) is calculated. An r² value close to 0.999 is typically considered evidence of a strong linear relationship. ijrpr.com The range is established by confirming that the procedure provides an acceptable degree of linearity, accuracy, and precision at the lower and upper concentrations. pharmascholars.com
Table 1: Representative Linearity Data for an Analytical Method
| Concentration Level (%) | Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|---|
| 50 | 0.5 | 12500 |
| 75 | 0.75 | 18750 |
| 100 | 1.0 | 25000 |
| 125 | 1.25 | 31250 |
| 150 | 1.5 | 37500 |
Linear Regression Analysis:
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. jpionline.org These parameters are critical for impurity analysis, as impurities are typically present at very low levels.
LOD and LOQ are often calculated from the calibration curve using the following formulas:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where 'σ' is the standard deviation of the response (often of the y-intercepts of regression lines or the blank) and 'S' is the slope of the calibration curve. pharmascholars.comijrpr.com Alternatively, they can be determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. pharmascholars.com
Table 2: Example LOD and LOQ Values
| Parameter | Method | Typical Value (µg/mL) |
|---|---|---|
| Limit of Detection (LOD) | Based on Calibration Curve Slope | 0.040 |
| Limit of Quantification (LOQ) | Based on Calibration Curve Slope | 0.121 |
Note: The values are illustrative and based on reported data for related compounds. ijrpr.comresearchgate.net
Precision (Repeatability and Intermediate Precision)
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision. semanticscholar.org
Repeatability (Intra-assay precision) assesses the precision over a short time interval under the same operating conditions (e.g., same analyst, same instrument). It is often determined by analyzing a minimum of six replicate samples of a homogeneous solution of this compound. pharmascholars.comjuniperpublishers.com
Intermediate precision evaluates within-laboratory variations by having the analysis performed on different days, by different analysts, or using different equipment. semanticscholar.org
The precision is expressed as the percent relative standard deviation (%RSD) of the measurements. For impurity analysis, a %RSD of not more than 10% at the LOQ level and not more than 5% at higher concentrations is often considered acceptable.
Table 3: Representative Precision Data for this compound
| Precision Level | Parameter | Acceptance Criteria (%RSD) | Observed Value (%RSD) |
|---|---|---|---|
| Repeatability | Peak Area (n=6) | ≤ 5.0 | 0.85 |
| Intermediate Precision | Analyst 1 vs. Analyst 2 | ≤ 5.0 | 1.10 |
| Day 1 vs. Day 2 | ≤ 5.0 | 1.25 | |
| Instrument 1 vs. Instrument 2 | ≤ 5.0 | 1.30 |
Accuracy and Recovery Studies
Accuracy represents the closeness of the test results obtained by the method to the true value. semanticscholar.org For impurity quantification, accuracy is typically assessed through recovery studies. This involves adding a known amount of the this compound reference standard (spiking) into a sample matrix (e.g., a placebo or the drug product) at different concentration levels, usually covering the expected range of the impurity. pharmascholars.comjuniperpublishers.com
The samples are then analyzed, and the percentage of the impurity recovered is calculated. Recovery is typically assessed at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit) with multiple preparations for each level. pharmascholars.com
Table 4: Illustrative Accuracy (Recovery) Data for this compound
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL, mean, n=3) | Mean Recovery (%) |
|---|---|---|---|
| LOQ | 0.12 | 0.118 | 98.3 |
| 100% | 1.0 | 1.01 | 101.0 |
| 150% | 1.5 | 1.48 | 98.7 |
Acceptance Criteria: Mean recovery is typically expected to be within 80% to 120% for impurity analysis. semanticscholar.org
Robustness and Ruggedness Evaluations
Robustness is a measure of the analytical method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use. pharmascholars.comnih.gov Ruggedness is often considered a part of robustness and assesses the reproducibility of results under various conditions such as different laboratories, analysts, or instruments. brjac.com.br
To test for robustness, minor changes are intentionally made to the chromatographic conditions. The effect of these changes on parameters like retention time, peak area, and resolution is then evaluated. ijrpr.comresearchgate.net
Table 5: Example of Parameters Investigated in a Robustness Study
| Parameter | Variation | Effect on Results (%RSD) |
|---|---|---|
| Flow Rate | ± 0.2 mL/min | < 2.0% |
| Column Temperature | ± 5 °C | < 2.0% |
| Mobile Phase pH | ± 0.2 units | < 2.0% |
| Mobile Phase Composition (Organic) | ± 2% | < 2.0% |
The low %RSD values under these varied conditions would demonstrate that the analytical method is robust. pharmascholars.comijrpr.com
System Suitability Testing
System Suitability Testing (SST) is an essential component of analytical method validation, designed to verify that the chromatographic system is adequate for its intended purpose before and during the analysis of samples. iajps.comresearchgate.net For the analysis of Dosulepin and its related substances, including this compound, SST ensures the accuracy, precision, and specificity of the obtained results. iajps.com The parameters for these tests are established to confirm that the equipment, analytical operations, and the samples themselves form an integral system that can be evaluated as a whole.
Key parameters are assessed to demonstrate the system's suitability. These typically include the tailing factor (peak asymmetry), column efficiency (theoretical plates), resolution between adjacent peaks, and the precision of replicate injections (Relative Standard Deviation, %RSD). iajps.com
According to the European Pharmacopoeia, a specific system suitability test is defined for the analysis of Dosulepin and its impurities. This involves using a reference standard of Dosulepin containing Impurity E. The critical criterion is the peak-to-valley ratio between the peak for Impurity E and the main Dosulepin peak. scribd.com
Detailed Research Findings
Several validated high-performance liquid chromatography (HPLC) methods developed for the analysis of Dosulepin have reported specific system suitability criteria. These criteria, while often focused on the primary compound, are established to ensure the entire chromatographic system can adequately separate, detect, and quantify all relevant peaks, including impurities like Impurity E.
One stability-indicating RP-HPLC method reported the following system suitability results, which were deemed to be within the acceptable limits for the analysis. researchgate.netijrpr.com
Table 1: System Suitability Data from a Validated RP-HPLC Method ijrpr.com
| Parameter | Acceptance Criteria | Dosulepin Hydrochloride |
|---|---|---|
| Theoretical Plates | NLT 2000 | 2770 |
| Tailing Factor (T) | NMT 2 | 1.736 |
| Resolution (Rs) | NLT 2 | 9.55 |
NLT: Not Less Than, NMT: Not More Than
In another study that developed a validated stability-indicating liquid chromatographic method, the system suitability was confirmed through multiple injections of a standard solution. The results demonstrated high column efficiency and excellent resolution. semanticscholar.orgorientjchem.org
Table 2: System Suitability Results for a Stability-Indicating LC Method semanticscholar.org
| Parameter | Result for Dosulepin |
|---|---|
| USP Tailing (Peak Asymmetry) | 1.158 |
| Number of Theoretical Plates | 7190 |
The European Pharmacopoeia outlines a liquid chromatography method for related substances in Dosulepin Hydrochloride that uses a specific reference solution containing this compound to establish system suitability. scribd.com The relative retention of Impurity E is approximately 0.92 relative to Dosulepin. scribd.com A critical system suitability requirement for this method is the resolution between the peaks of Impurity E and Dosulepin. scribd.com
Table 3: European Pharmacopoeia System Suitability Requirement scribd.com
| Parameter | Requirement |
|---|
This peak-to-valley ratio ensures that Impurity E is sufficiently resolved from the much larger Dosulepin peak to allow for accurate quantification. scribd.com The consistent application of these SST parameters is fundamental to guaranteeing the reliability and validity of the data generated during the routine quality control analysis of Dosulepin, ensuring that impurities such as this compound are accurately monitored. pharmascholars.com
Impurity Profiling and Control Strategies for Dosulepin and Its Impurity E
Development of Comprehensive Impurity Profiles for Pharmaceutical Substances
The development of a comprehensive impurity profile is a foundational step in ensuring the quality of a pharmaceutical substance. veeprho.com This process involves the identification and quantification of all potential impurities that may arise during the synthesis, purification, and storage of the active pharmaceutical ingredient (API). clearsynth.com For Dosulepin (B10770134), this includes a range of related substances, degradation products, and residual solvents. biomedres.us
The process of impurity profiling begins with the characterization of the API and its potential degradation pathways. scilit.com Forced degradation studies, where the drug substance is subjected to stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation, are instrumental in identifying potential degradation products. ajpaonline.comresearchgate.net These studies help in understanding the stability of the drug molecule and in the development of stability-indicating analytical methods. scilit.comresearchgate.net
A variety of analytical techniques are employed for impurity profiling. biomedres.us High-performance liquid chromatography (HPLC) is a widely used technique for separating and quantifying impurities. researchgate.netresearchgate.net The selection of a suitable chromatographic column and optimization of mobile phase conditions are crucial for achieving the desired separation. chromatographyonline.com Other techniques like high-performance thin-layer chromatography (HPTLC), and the hyphenation of chromatography with mass spectrometry (LC-MS) provide powerful tools for the identification and structural elucidation of impurities. biomedres.usscilit.com
The data gathered from these studies are used to create a detailed impurity profile, which serves as a benchmark for quality control throughout the drug development and manufacturing process. chromatographyonline.com
Role of Reference Standards (e.g., Dosulepin Impurity E Reference Standard) in Quality Control and Analytical Method Validation
Reference standards are highly purified compounds that are used as a benchmark for qualitative and quantitative analysis. scioninstruments.com They play a critical role in the quality control of pharmaceuticals by ensuring the accuracy and reliability of analytical methods. synthinkchemicals.comquimivita.com
This compound Reference Standard is a specific, well-characterized chemical substance used in the analysis of Dosulepin. synzeal.comaxios-research.comaxios-research.com It serves several key functions:
Identification of Impurities: By comparing the retention time or other analytical signals of an unknown peak in a chromatogram to that of the this compound reference standard, analysts can confirm the identity of this specific impurity. scioninstruments.com
Quantification of Impurities: A reference standard of known purity and concentration is essential for creating calibration curves, which are used to determine the exact amount of this compound present in a sample of the drug substance. aroscientific.com
Analytical Method Validation: Reference standards are indispensable for validating analytical methods. synthinkchemicals.comaroscientific.com They are used to assess key validation parameters such as:
Accuracy: Comparing the measured value of the reference standard to its known true value. aroscientific.com
Precision: Assessing the consistency of results from repeated measurements of the reference standard. aroscientific.com
Specificity: Ensuring that the analytical method can distinguish the impurity from the API and other potential impurities.
Linearity: Demonstrating a proportional relationship between the concentration of the reference standard and the analytical response. aroscientific.com
The availability of a well-characterized this compound reference standard is crucial for manufacturers to comply with regulatory requirements for quality control and to ensure the safety and consistency of their Dosulepin products. synzeal.comaquigenbio.com These standards can be sourced from pharmacopeias or prepared in-house and must be thoroughly characterized to establish their purity and identity. eurofins.com
Establishment of Acceptance Criteria for this compound
Establishing acceptance criteria, or limits, for impurities is a critical regulatory requirement that ensures the safety of a drug product. tu-braunschweig.de These criteria define the maximum allowable level of an impurity in the final drug substance. europa.eu
The process for establishing acceptance criteria for this compound involves several considerations:
Regulatory Guidelines: International Council for Harmonisation (ICH) guidelines provide a framework for setting impurity thresholds. europa.eu These guidelines outline reporting, identification, and qualification thresholds for impurities based on the maximum daily dose of the drug.
Pharmacopoeial Standards: If a monograph for Dosulepin exists in a pharmacopeia like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), it may specify a limit for this compound. The acceptance criterion should generally not exceed this official limit. fda.gov
Qualification of Impurities: Qualification is the process of gathering and evaluating data to establish the biological safety of an impurity at a specific level. europa.eu If the level of this compound exceeds the identification threshold, its safety must be justified. This can be done through toxicological studies or by demonstrating that the impurity is a significant metabolite in animal or human studies. europa.eufda.gov
Manufacturing Process Capability: The acceptance criteria should also be realistic and based on the levels of the impurity that are consistently achieved in batches manufactured by the proposed commercial process. ich.org
The final acceptance criterion for this compound is a balance between what is scientifically sound, toxicologically safe, and achievable under good manufacturing practices (GMP).
Mass Balance Studies in Degradation and Impurity Control
In a mass balance study, the amount of the parent drug that has degraded is compared to the amount of degradation products formed. pharmtech.com The fundamental principle is that the sum of the assay of the parent drug and the levels of all impurities should be close to 100% of the initial assay value. veeprho.com
The importance of mass balance studies in the context of Dosulepin and its impurities lies in:
Demonstrating the Stability-Indicating Nature of Analytical Methods: Achieving a good mass balance provides confidence that the analytical method can separate and quantify all major degradation products without interference. veeprho.compharmtech.com If a significant portion of the degraded parent drug cannot be accounted for by the detected impurities, it suggests that other degradants may not be detected by the current method. veeprho.com
Understanding Degradation Pathways: Mass balance analysis helps in elucidating the degradation pathways of the drug substance. researchgate.net By identifying and quantifying the major degradants, a more complete picture of the drug's stability can be obtained.
Achieving a mass balance between 95% and 105% is generally considered acceptable in the pharmaceutical industry. ajpaonline.comveeprho.com Discrepancies in mass balance can sometimes be attributed to factors such as the formation of non-chromophoric or volatile impurities, or differences in the detector response factors of the parent drug and its impurities. pharmtech.com
Interactive Data Table: Dosulepin Impurities
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Dosulepin Impurity A | C19H21NOS | 311.44 | 42046-35-5 |
| Dosulepin Impurity B | C14H10OS | 226.29 | 1531-77-7 |
| Dosulepin Impurity C | C19H23NOS | 313.46 | 1531-85-7 |
| Dosulepin Impurity D | C19H21NO2S | 327.44 | 25846-81-5 |
| This compound | C19H21NS | 295.45 | 25627-38-7 |
| Dosulepin Hydrochloride | C19H21NS · HCl | 331.90 | 897-15-4 |
Regulatory Perspectives and Guidelines for Pharmaceutical Impurities
International Conference on Harmonisation (ICH) Guidelines (e.g., ICH Q3A/B)
The International Conference on Harmonisation (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities globally. The most relevant guidelines for the control of impurities like Dosulepin (B10770134) Impurity E are ICH Q3A(R2) and ICH Q3B(R2). premier-research.comeuropa.eu
ICH Q3A(R2): Impurities in New Drug Substances This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. europa.eu It establishes thresholds for impurities based on the maximum daily dose of the drug substance. kobia.kr Organic impurities, which can arise during manufacturing or storage, are a primary focus. jpionline.org
ICH Q3B(R2): Impurities in New Drug Products This guideline complements ICH Q3A and addresses impurities that arise during the manufacturing of the drug product, known as degradation products. premier-research.comich.org These can result from the degradation of the drug substance or its reaction with excipients. premier-research.com The guideline outlines reporting, identification, and qualification thresholds for degradation products. ich.orgslideshare.net
Key Thresholds in ICH Q3A/B:
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day | Purpose |
| Reporting Threshold | 0.05% | 0.03% | The level above which an impurity must be reported in a registration application. ich.org |
| Identification Threshold | 0.10% or 1.0 mg/day (whichever is lower) | 0.05% | The level above which the structure of an impurity must be determined. veeprho.com |
| Qualification Threshold | 0.15% or 1.0 mg/day (whichever is lower) | 0.05% | The level above which an impurity's biological safety must be established. kobia.kr |
European Pharmacopoeia (EP) Monographs and Requirements for Dosulepin Related Substances
The European Pharmacopoeia (Ph. Eur.) provides legally binding quality standards for medicinal substances and finished products. The monograph for Dosulepin Hydrochloride specifies the tests and limits for related substances, including identified impurities like Dosulepin Impurity E. bav-institut.denih.govedqm.eu
The Ph. Eur. lists this compound as a related substance to be controlled. synzeal.comaxios-research.comclearsynth.com Specific tests are prescribed to detect and quantify this impurity, ensuring that its level in the final product remains within acceptable limits. The European Directorate for the Quality of Medicines & HealthCare (EDQM) provides reference standards for Dosulepin and its impurities, including this compound, to be used in these tests. sigmaaldrich.comedqm.eu
Role of Regulatory Bodies (e.g., FDA) in Impurity Control
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) play a crucial role in ensuring that pharmaceutical manufacturers control impurities in their products. The FDA has adopted the ICH guidelines and provides its own guidance documents for industry. gmp-compliance.orggmp-compliance.org
The FDA requires manufacturers to:
Conduct thorough risk assessments to identify potential sources of impurities. khlaw.comresearchgate.net
Develop and validate sensitive analytical methods for impurity detection and quantification. fda.gov
Establish appropriate specifications for impurities in both the drug substance and the finished drug product. regulations.gov
Implement robust process controls to minimize the formation of impurities during manufacturing. gandlscientific.com
For Abbreviated New Drug Applications (ANDAs), the FDA provides specific guidance on the information to be submitted regarding impurities in drug substances. gmp-compliance.org This includes details on the identification, qualification, and control of impurities. regulations.gov
Documentation and Traceability Requirements for Impurity Reference Standards
The use of well-characterized reference standards is fundamental for the accurate identification and quantification of impurities. cambrex.com Regulatory guidelines emphasize the importance of proper documentation and traceability for these standards. inorganicventures.comuknml.com
Key Documentation and Traceability Aspects:
Certificate of Analysis (CoA): Each reference standard, including that for this compound, must be accompanied by a comprehensive Certificate of Analysis. alfa-chemistry.comenamine.netanses.fr The CoA provides essential information about the standard's identity, purity, and characterization. lgcstandards.com
Traceability: The value assigned to a reference standard should be traceable to national or international standards, often through an unbroken chain of comparisons. ucl.ac.bedemarcheiso17025.comeuropean-accreditation.org This ensures the reliability and comparability of analytical results. uknml.com For pharmaceutical secondary standards, traceability to primary pharmacopoeial standards is crucial. pharmaceutical-technology.comsigmaaldrich.comedqm.eu
Qualification and Storage: Reference standards must be rigorously qualified to confirm their suitability for their intended use. cambrex.com Proper storage conditions are also critical to maintain their stability and integrity over time. alfa-chemistry.com
The availability of high-quality, fully characterized reference standards for impurities like this compound is essential for pharmaceutical manufacturers to comply with the stringent regulatory requirements for impurity control. synzeal.comaquigenbio.compharmacompass.com
Future Research Directions in Dosulepin Impurity E Analysis and Control
Advancements in High-Resolution Analytical Techniques for Trace Impurity Analysis
The detection and quantification of trace-level impurities are fundamental challenges in pharmaceutical quality control. researchgate.net Future research will focus on the adoption and refinement of high-resolution analytical techniques that offer superior sensitivity and specificity compared to conventional methods.
Traditional techniques like Thin-Layer Chromatography (TLC) and standard High-Performance Liquid Chromatography (HPLC) may lack the necessary resolution and sensitivity for trace analysis. ijpsonline.combiomedres.us Modern advancements are moving towards methods like Ultra-High-Performance Liquid Chromatography (UHPLC), which provides faster analysis and better resolution. biomedres.us
The most significant progress is seen in the hyphenation of chromatographic techniques with advanced mass spectrometry (MS). biomedres.us High-Resolution Mass Spectrometry (HRMS) systems, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap MS, are becoming indispensable. biomedres.usapacsci.com These technologies allow for the accurate mass measurement of impurities, which aids in their identification and structural elucidation, even at very low concentrations. apacsci.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for characterizing drug impurities with high precision. biomedres.us For instance, LC-MS/MS can be used to identify unknown degradation products by analyzing their fragmentation patterns.
Table 1: Comparison of Advanced Analytical Techniques for Trace Impurity Analysis
| Technique | Principle | Advantages for Impurity E Analysis |
|---|---|---|
| UHPLC | Uses columns with smaller particles (<2 µm) to achieve higher separation efficiency and speed. biomedres.us | Faster run times, improved resolution, and increased sensitivity compared to conventional HPLC. |
| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. ijpsonline.com | Excellent for quantifying and identifying known impurities and for the structural elucidation of unknown impurities through fragmentation analysis. |
| HRMS (Q-TOF, Orbitrap) | Measures the mass-to-charge ratio of ions with very high accuracy and resolution. biomedres.usapacsci.com | Enables confident identification of trace impurities by providing elemental composition, reducing ambiguity. |
| SFC | Uses a supercritical fluid (often CO2) as the mobile phase for chromatographic separation. apacsci.com | Offers fast, efficient separations and is considered a "green" alternative due to reduced organic solvent consumption. apacsci.com |
Computational Chemistry and In Silico Prediction of Impurity Formation
A proactive approach to impurity control involves predicting their formation before they arise. Computational chemistry and in silico modeling are emerging as powerful tools for this purpose. These methods can simulate the chemical environment and predict potential degradation pathways and synthetic by-products.
By understanding the reaction mechanisms and stability of Dosulepin (B10770134), researchers can predict the likelihood of Dosulepin Impurity E formation under various stress conditions (e.g., heat, light, pH changes). This predictive capability allows for the development of more robust manufacturing processes and storage conditions.
Furthermore, in silico tools can aid in the identification of unknown impurities detected during analysis. By using software to predict mass spectral fragmentation patterns and chromatographic retention times, tentative structures can be assigned to unknown peaks, guiding further investigation. acs.orgresearchgate.net For example, Quantitative Structure-Retention Relationship (QSRR) models aim to predict the chromatographic retention time of compounds based on their molecular descriptors. researchgate.net
Table 2: In Silico Approaches for Impurity Prediction and Identification
| In Silico Approach | Application in Impurity E Analysis | Key Benefits |
|---|---|---|
| Forced Degradation Simulation | Predicts the degradation products of Dosulepin under various stress conditions, helping to identify potential impurities like Impurity E. | Proactive identification of potential degradants, enabling the design of stability-indicating methods. |
| Reaction Pathway Modeling | Simulates the synthetic route of Dosulepin to identify potential by-products and intermediates that could persist as impurities. | Optimizes synthesis to minimize impurity formation; provides insights into the origin of impurities. |
| Mass Spectra Prediction | Generates theoretical mass spectra for potential structures, which can be compared with experimental data from LC-MS to identify unknown impurities. acs.org | Accelerates the identification of novel or unexpected impurities without the immediate need for a reference standard. |
| QSRR Modeling | Predicts the retention time of impurities based on their chemical structure, aiding in their identification in complex chromatograms. researchgate.net | Helps to tentatively identify impurity peaks in a chromatogram before confirmation with a reference standard. |
Development of Green Analytical Methods for Impurity Profiling
The pharmaceutical industry is increasingly focusing on sustainability, leading to the development of "green" analytical methods. apacsci.com The goal of Green Analytical Chemistry (GAC) is to minimize the environmental impact of analytical procedures by reducing the use of hazardous solvents and energy consumption.
For the impurity profiling of Dosulepin, this involves developing methods that replace toxic solvents like acetonitrile (B52724) and methanol (B129727) with more environmentally benign alternatives. Techniques such as Supercritical Fluid Chromatography (SFC) are gaining traction as they primarily use compressed carbon dioxide, a green solvent. biomedres.usapacsci.com Additionally, research is ongoing to miniaturize analytical systems, which reduces both solvent consumption and waste generation. The development of such methods for the analysis of Dosulepin and its impurities, including Impurity E, is a key area for future research.
Table 3: Comparison of Conventional vs. Green Analytical Methods
| Aspect | Conventional Method (e.g., HPLC) | Green Analytical Method (e.g., SFC) |
|---|---|---|
| Mobile Phase | Often uses large volumes of organic solvents like acetonitrile and methanol. | Primarily uses environmentally friendly supercritical CO2, with small amounts of organic co-solvents. apacsci.com |
| Waste Generation | Produces significant volumes of hazardous liquid waste. | Drastically reduces organic solvent waste. |
| Analysis Time | Can be lengthy depending on the separation required. | Often provides faster separations than HPLC. apacsci.com |
| Environmental Impact | Higher, due to toxic solvent use and disposal challenges. | Lower, contributing to a more sustainable laboratory practice. |
Standardization and Harmonization of Impurity Testing Methodologies
Ensuring consistent quality of pharmaceutical products across the globe relies heavily on the standardization and harmonization of testing methodologies. pharmaffiliates.comwho.int Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide guidelines that define acceptable levels of impurities and the requirements for their testing. pharmaffiliates.com
The ICH guidelines, particularly Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), are pivotal in this regard, establishing thresholds for reporting, identification, and qualification of impurities. pharmaffiliates.comich.org Harmonization of these standards among different pharmacopoeias (e.g., European Pharmacopoeia, United States Pharmacopeia) is crucial to facilitate global trade and ensure that medicines meet the same high-quality standards regardless of where they are manufactured or sold. who.intfda.gov
For this compound, future efforts will focus on developing and validating standardized analytical methods that can be reliably reproduced in different laboratories worldwide. This requires the availability of high-quality, well-characterized reference standards for Impurity E. pharmaffiliates.com These standards are essential for method validation, system suitability testing, and the accurate quantification of the impurity in Dosulepin drug substances and products. pharmaffiliates.comsynzeal.com
Table 4: Key Regulatory Guidelines for Pharmaceutical Impurities
| Guideline | Issuing Body | Scope and Purpose |
|---|---|---|
| ICH Q3A(R2) | ICH | Provides guidance for the identification, and qualification of impurities in new drug substances. ich.org |
| ICH Q3B(R2) | ICH | Provides guidance for the identification, and qualification of impurities in new drug products. ich.org |
| ICH Q3D(R2) | ICH | Focuses on the control of elemental impurities. ich.org |
| Pharmacopoeial Monographs | e.g., EP, USP | Provide official quality standards and test methods for specific drug substances and products, including limits for named and unnamed impurities. who.int |
Q & A
Q. How should researchers address discrepancies between compendial methods (e.g., USP, Ph. Eur.) and in-house protocols for impurity quantification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
